Home > Products > Screening Compounds P95811 > N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide -

N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-4552412
CAS Number:
Molecular Formula: C16H10ClFN2O2
Molecular Weight: 316.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a dedicated synthesis pathway specifically for N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide wasn't found within the provided papers, similar compounds provide insights into potential synthesis approaches. For instance, the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide, another indole-3-acetamide derivative, involves a reaction between tryptamine and carprofen using N,N'-dicyclohexylcarbodiimide as a dehydrating agent []. Similarly, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide utilizes N,N'-Dicyclohexylcarbodiimide as a coupling agent in the reaction between tryptamine and flurbiprofen []. These examples suggest that a similar approach using a suitable carboxylic acid derivative and a coupling reagent could be employed for the synthesis of N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.

Future Directions

References:[1] N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide [] (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one[14] N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide[19] Characterization of (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415), a selective and orally active vasopressin V1b receptor antagonist. (Please replace these citation numbers with actual links to the papers on Semantic Scholar)

1. N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide []

    2. (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) []

    • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor with promising in vivo antitumor activity. It exhibits nanomolar potency against human HDAC and demonstrates significant dose-dependent activity against human colon (HCT116) and lung (A549) tumor models. []

    3. Bis{4-chloro-2-[2-(1H-indol-3-yl)ethyliminomethyl]phenolato-κ2 N,O}zinc(II) []

    • Compound Description: This zinc complex consists of two deprotonated Schiff base ligands, each containing a 1H-indol-3-yl group, coordinated to a central zinc atom in a tetrahedral geometry. []

    4. 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives (4-49 C and 1-HB-63) []

    • Compound Description: These derivatives are novel inhibitors of human respiratory syncytial virus (RSV). 4-49 C acts as a membrane fusion inhibitor, while 1-HB-63 targets RSV genome replication/transcription. []

    5. N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives []

    • Compound Description: This series of compounds displays potent anti-proliferative activity against human cancer cell lines, including Hela, MCF7, and HepG2. Notably, compound 5r exhibits significant cytotoxicity against HepG2 cells by inducing caspase-8-dependent apoptosis. []

    6. N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives []

    • Compound Description: These compounds exhibit potent in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Compound 7d shows significant activity against all three cell lines by inducing cell apoptosis, arresting cell cycle progression, and inhibiting tubulin polymerization. []

    7. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one []

    • Compound Description: This novel imidazole-containing chalcone shows potent antifungal activity, particularly against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. []

    8. 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694) []

    • Compound Description: AM-694 is a synthetic indole-based cannabimimetic. Its metabolites, identified through gas chromatography-mass spectrometry (GC-MS), were detected in post-ingestion samples for up to 117 hours, indicating a long metabolic half-life. []

    9. 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851) []

    • Compound Description: D-24851 is a potent tubulin inhibitor currently undergoing preclinical development. Its structure has been thoroughly characterized using advanced NMR techniques and X-ray crystallography. []

    10. N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide []

    • Compound Description: In this compound, the cyclohexane ring adopts a chair conformation. Crystal packing analysis reveals stabilization through weak π–π stacking interactions and intermolecular C—H⋯O, N—H⋯O, and N—H⋯F hydrogen bonds. []

    11. N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide []

    • Compound Description: Similar to its fluoro counterpart, the cyclohexane ring in this compound also adopts a chair conformation. Crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, leading to the formation of layers parallel to the ac plane. []

    12. 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives []

    • Compound Description: This series of compounds was synthesized and evaluated for in vitro antibacterial and antifungal activity against a panel of Gram-positive and Gram-negative bacteria and five fungal species. []

    13. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

    • Compound Description: This compound contains a fragment structurally similar to Brequinar, a compound currently undergoing trials for SARS-CoV-2 treatment. Its structure was confirmed using NMR, UV, IR, and mass spectrometry. []

    14. 4-(4-Bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile []

    • Compound Description: This compound's crystal structure reveals a planar arrangement of the two pyridine rings. In contrast, the bromophenyl and indole rings are twisted out of this plane. Intermolecular N—H⋯N interactions stabilize the crystal structure. []

    15. (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides []

    • Compound Description: Designed as small molecule activators of procaspase-3, this series of compounds exhibits potent cytotoxicity against various human cancer cell lines (SW620, PC-3, NCI-H23). The most potent compounds in this series show significantly higher activity than PAC-1 and oncrasin-1. []

    16. (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415) []

    • Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for V1b receptors while displaying significantly lower affinity for other vasopressin receptor subtypes (V1a, V2) and oxytocin receptors. In vivo studies demonstrate SSR149415's ability to inhibit AVP-induced corticotropin release and display anxiolytic-like effects in a mouse model of anxiety. []

    17. N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives []

    • Compound Description: Synthesized through cyclo condensation reactions, these derivatives exhibit potent α-amylase inhibitory activity, comparable to the standard drug used in the study. []

    18. 1-carboxy-2-(1H-indol-3-yl)-N,N,N-trimethylethan-1-ammonium chloride []

    • Compound Description: The crystal structure of this compound has been determined, providing valuable insights into its structural properties and potential interactions. []

    19. 3‐(1H‐Indol‐3‐yl)‐2‐[3‐(4‐methoxy­benzo­yl)thio­ureido]propionic acid []

    • Compound Description: In the crystal structure of this compound, the 3-methyl­ene-1H-indole unit is almost planar. Intermolecular hydrogen bonds, including N—H⋯O, N—H⋯S, O—H⋯S, and C—H⋯O interactions, contribute to the stability of the crystal structure, forming a two-dimensional network. []

    20. Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines []

    • Compound Description: Inspired by marine natural products, this series of compounds modulates serotonin receptors. Some compounds, including 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine, show significant antidepressant and sedative activities in the forced swim and locomotor activity tests, highlighting the potential of halogen substitution in drug design. []

    21. N‐[(tert‐Butoxy)carbonyl]‐3‐[2‐(1H‐indol‐3‐yl)benzoxazol‐5‐yl]‐L‐alanine Methyl Ester []

    • Compound Description: This novel amino acid derivative exhibits high fluorescence quantum yield, making it a promising tool for various biological applications requiring fluorescent probes. []

    22. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

    • Compound Description: This compound crystallizes with four independent molecules in the asymmetric unit. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds between the imino and carbonyl groups, along with π-π stacking interactions between the pyrrole rings. []

    23. 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides []

    • Compound Description: This class of compounds was used to synthesize various heterocyclic derivatives, including triazole-3-thiones, oxadiazol-2-amines, and thiadiazol-2-amines. Some of these derivatives exhibit anticonvulsant activity comparable to standard drugs like phenytoin and carbamazepine. []

    24. 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-(2-pyridyl)-1,4-dihydropyridine-4-carbonitrile []

    • Compound Description: This compound is characterized by intramolecular N—H⋯N and C—H⋯Cl hydrogen bonds. Crystal structure analysis reveals the formation of centrosymmetric R 2 2(16) dimers through N—H⋯N hydrogen bonds between adjacent molecules. []

    25. t-butyl 7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate []

    • Compound Description: The crystal structure of this compound has been determined, providing valuable information about its structural features and potential for intermolecular interactions. []

    26. 3‐(1H‐Indol‐3‐yl)‐2‐(4‐methoxybenzyl)isoindolin‐1‐one []

    • Compound Description: Theoretical studies using DFT calculations investigated the mechanism of this compound's synthesis, highlighting the crucial role of water and substrate catalysis in accelerating the reaction through specific interactions with the reactants and transition states. []

    27. 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine-3,5-dicarbonitrile []

    • Compound Description: The crystal structure of this compound reveals specific dihedral angles between the indole, benzene, and pyridine rings. Intermolecular N—H⋯N hydrogen bonds link the molecules into C(10) chains along the [] direction, while intramolecular C—H⋯N hydrogen bonds further stabilize the structure. []

    28. 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles []

    • Compound Description: This series of compounds, with varying aryl substitutions (phenyl, 4-fluorophenyl, and 4-bromophenyl), exhibits diverse crystal packing arrangements influenced by N—H⋯N and C—H⋯π interactions. These interactions lead to chain formation for phenyl and 4-fluorophenyl substitutions and a three-dimensional framework for the 4-bromophenyl derivative. []

    29. 3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide []

    • Compound Description: This potential genotoxic impurity in Osimertinib mesylate was quantified using a novel UPLC-QDa method. []

    30. 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523) []

    • Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). It shows promising therapeutic potential for psychiatric disorders, including depression, fragile X syndrome, anxiety, and obsessive-compulsive disorders. Basimglurant exhibits efficacy in various anxiety models, surpassing diazepam's potency, and displays favorable pharmacokinetic properties and a good safety profile in preclinical studies. []

    31. 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile []

    • Compound Description: The crystal structure of this compound reveals specific dihedral angles between the pyrrole, indole, and azide-bearing benzene rings. Intermolecular N—H⋯O and N—H⋯N hydrogen bonds contribute to the formation of R 2 2(10) and R 2 2(16) loops, leading to the formation of chains along the [] direction in the crystal lattice. []

    32. (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1) []

      33. 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile []

      • Compound Description: This compound’s crystal structure shows specific dihedral angles between the central pyridine ring and the indole, phenyl, and methoxybenzene substituents. The crystal packing exhibits inversion dimers linked by N—H⋯N hydrogen bonds, forming R 2 2(16) loops. []

      34. 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (efipladib) []

      • Compound Description: Efipladib is a potent and selective cytosolic phospholipase A2α (cPLA2α) inhibitor. It demonstrates significant potency in various in vitro and in vivo models of inflammation, suggesting therapeutic potential for inflammatory diseases. []

      35. Bis{4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium} 4-fluorobenzenesulfonate nitrate 0.25-hydrate []

      • Compound Description: In the crystal structure of this compound, the cations are nearly planar and stack in an antiparallel fashion. Hydrogen bonding and π–π interactions contribute to the three-dimensional network within the crystal lattice. []

      36. 2-[2-(1H-indol-3-yl)ethyliminiomethyl]-4-nitrophenolate []

      • Compound Description: This Schiff base exists in a zwitterionic form, characterized by the transfer of the phenolic hydrogen atom to the imine group. Intermolecular N—H⋯O hydrogen bonding between the indole and hydroxy groups leads to the formation of linear chains along the a-axis in the crystal structure. []

      37. N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide []

      • Compound Description: Synthesized from tryptamine and ibuprofen, this compound's structure was elucidated using various spectroscopic techniques, including NMR, UV, IR, and mass spectrometry. []

      38. (±)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile []

      • Compound Description: The crystal structure of this compound reveals a twisted furan ring. An intramolecular C—H⋯O interaction stabilizes the molecular structure. Crystal packing analysis shows the formation of inversion dimers through N—H⋯N hydrogen bonds, further stabilized by C—H⋯O and C—H⋯π interactions, resulting in layers stacked along the a-axis. []

      39. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide []

      • Compound Description: Crystal structure analysis reveals weak π–π stacking interactions and intermolecular C—H⋯O and N—H⋯O hydrogen bonds, contributing to the compound's stability in the crystalline state. []

      40. 2-[(2-Fluoro­phen­yl)(1H-indol-3-yl)meth­yl]-1H-indole []

      • Compound Description: The crystal structure of this compound reveals an orthogonal orientation of the indole ring systems and the fluorophenyl ring. The crystal packing is stabilized by N—H⋯π, C—H⋯π, and C—H⋯F interactions, forming a three-dimensional network. []

      41. 5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile []

      • Compound Description: The furan ring in this compound adopts a twisted conformation. An intramolecular C—H⋯O interaction contributes to the molecule's stability. Crystal packing is characterized by N—H⋯O and C—H⋯O interactions, resulting in distinct ring and chain motifs. []

      42. (±)-trans-5-Benzoyl-4-(3-bromophenyl)-2-(1H-indol-3-yl)-4,5-dihydrofuran-3-carbonitrile []

      • Compound Description: The crystal structure of this compound reveals a twisted furan ring. N—H⋯O and C—H⋯Br interactions stabilize the crystal packing, leading to the formation of ring and chain motifs. []

      43. (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate []

      • Compound Description: These Schiff base compounds were synthesized and characterized to assess their antioxidant capacity. Both compounds exhibit intramolecular hydrogen bonding, leading to the formation of an S(6) ring motif. []

      44. [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid []

      Properties

      Product Name

      N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

      IUPAC Name

      N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

      Molecular Formula

      C16H10ClFN2O2

      Molecular Weight

      316.71 g/mol

      InChI

      InChI=1S/C16H10ClFN2O2/c17-12-7-9(5-6-13(12)18)20-16(22)15(21)11-8-19-14-4-2-1-3-10(11)14/h1-8,19H,(H,20,22)

      InChI Key

      OCVCKIOIWIJRTR-UHFFFAOYSA-N

      SMILES

      C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)F)Cl

      Canonical SMILES

      C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)F)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.